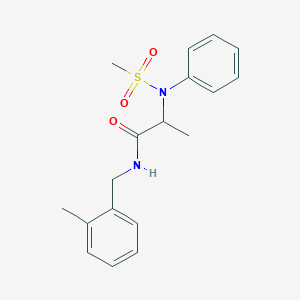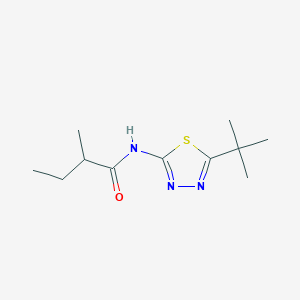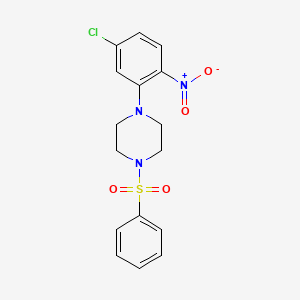![molecular formula C15H21FN4O3 B3981989 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)
4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine
Descripción general
Descripción
4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine, also known as FMN-2, is a synthetic compound that has garnered a lot of interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine involves the inhibition of specific enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and cell death pathways, while tankyrase is involved in telomere maintenance and Wnt signaling. By inhibiting these enzymes, this compound disrupts the normal cellular processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis or programmed cell death in cancer cells by activating the caspase cascade. It also inhibits the activity of certain enzymes involved in cancer cell growth, such as PARP and tankyrase. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine has several advantages as a research tool, including its high potency and selectivity for specific enzymes. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its pharmacokinetic properties.
Direcciones Futuras
4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine has several potential future directions for research, including its use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its pharmacokinetic properties and toxicity profile in vivo. This compound can also be used as a research tool to study the role of specific enzymes in cellular processes and disease pathways.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields such as medicinal chemistry, drug discovery, and molecular biology. It has been shown to have anticancer and neuroprotective properties, and its mechanism of action involves the inhibition of specific enzymes. This compound has several advantages and limitations as a research tool, and its future directions include its use as a therapeutic agent and research tool.
Aplicaciones Científicas De Investigación
4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and molecular biology. It has been shown to have anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. This compound has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O3/c1-17-2-4-18(5-3-17)13-11-14(19-6-8-23-9-7-19)15(20(21)22)10-12(13)16/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTWYXUMPPJYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCOCC3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-fluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981911.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
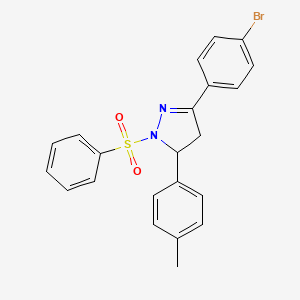
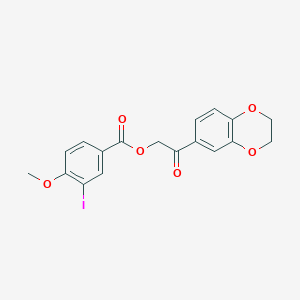
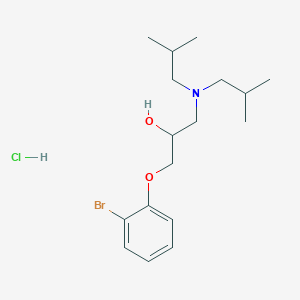
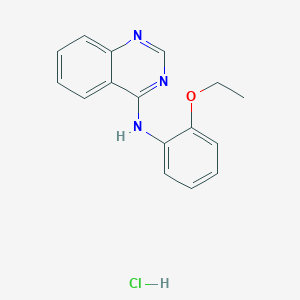
![5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B3981976.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)

